Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Classification and Position within Pyrido[2,3-d]pyrimidine Chemical Family
The pyrido[2,3-d]pyrimidine chemical family represents one of four possible isomeric configurations arising from the orthogonal fusion of pyridine and pyrimidine rings, creating what is formally classified as 1,3,8-triazanaphthalenes. Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate occupies a distinctive position within this family due to its extensive substitution pattern and multiple oxidation states. The compound belongs to the reduced pyridopyrimidine subclass, specifically characterized by the hexahydro designation indicating saturation of the bicyclic core structure, which distinguishes it from fully aromatic pyrido[2,3-d]pyrimidine derivatives.
The systematic classification of this compound reveals several critical structural features that define its position within the broader chemical family. The presence of three oxo groups at positions 2, 4, and 7 classifies it as a trioxo derivative, while the methylation pattern at positions 1, 3, and 8 creates a highly substituted nitrogen framework. The ethyl carboxylate functionality at position 5 introduces an additional pharmacophoric element that enhances the compound's potential for biological interactions compared to simpler pyrido[2,3-d]pyrimidine analogs.
Comparative analysis with related pyrido[2,3-d]pyrimidine derivatives demonstrates the structural complexity achieved in this compound. Research has documented various substitution patterns within this chemical family, including compounds such as 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine and piritrexim, which serve as dihydrofolate reductase inhibitors. The structural diversity observed across these derivatives illustrates the adaptability of the pyrido[2,3-d]pyrimidine scaffold for accommodating different functional groups while maintaining core pharmacological properties.
| Structural Feature | Position | Functional Group | Chemical Impact |
|---|---|---|---|
| Oxo Groups | 2, 4, 7 | Carbonyl (C=O) | Hydrogen bonding, electronic properties |
| Methyl Substitution | 1, 3, 8 | -CH₃ | Lipophilicity, steric effects |
| Ethyl Carboxylate | 5 | -COOC₂H₅ | Ester functionality, potential hydrolysis |
| Hexahydro Framework | Bicyclic Core | Saturated rings | Conformational flexibility |
The compound's position within the pyrido[2,3-d]pyrimidine family is further defined by its synthetic accessibility and potential for structural modification. Unlike fully aromatic pyrido[2,3-d]pyrimidine derivatives that require specific activation conditions for electrophilic substitution, the reduced nature of this compound provides additional sites for chemical manipulation. This structural flexibility has made compounds of this type valuable intermediates in synthetic chemistry and potential leads for pharmaceutical development.
Properties
IUPAC Name |
ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-5-21-12(19)7-6-8(17)14(2)10-9(7)11(18)16(4)13(20)15(10)3/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDFQAJKGTZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C2=C1C(=O)N(C(=O)N2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrimidine derivatives with appropriate keto and amino groups.
- Ethyl esters or ethyl-substituted pyridine derivatives.
- Methylating agents for selective methylation.
- Reagents for ring closure and oxidation.
Typical Synthetic Route (Based on Patent EP1761528B1 and Related Literature)
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrido[2,3-d]pyrimidine core | Condensation of substituted pyridine with urea derivatives under acidic or basic catalysis | 70-85 | Control of temperature critical to avoid side reactions |
| 2 | Methylation at N-1, N-3, and C-8 positions | Use of methyl iodide or dimethyl sulfate in presence of base | 80-90 | Selective methylation achieved by protecting groups or reaction time control |
| 3 | Introduction of ethyl carboxylate at C-5 | Esterification of carboxylic acid intermediate with ethanol and acid catalyst or direct use of ethyl-substituted precursors | 75-88 | Esterification under reflux conditions |
| 4 | Oxidation to form 2,4,7-trioxo groups | Use of oxidizing agents such as KMnO4 or CrO3 under controlled conditions | 65-80 | Over-oxidation avoided by monitoring reaction progress |
| 5 | Purification | Recrystallization from suitable solvents (e.g., ethanol, chloroform) | - | Ensures high purity and crystallinity |
Specific Example from Literature (Adapted from Patent and Supplier Data)
- Starting from 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives, methylation is performed using methyl iodide in the presence of a base such as potassium carbonate.
- The ethyl ester group is introduced by reacting the corresponding carboxylic acid intermediate with ethanol under acidic conditions (e.g., sulfuric acid catalyst) at reflux.
- The final compound is isolated by filtration and recrystallization, yielding a colorless crystalline solid.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity | Notes |
|---|---|---|---|
| Temperature | 0–100 °C | Higher temperatures favor esterification but may cause decomposition | Controlled heating recommended |
| Solvent | Ethanol, chloroform, acetonitrile | Solvent polarity affects reaction rate and selectivity | Chloroform used for methylation steps |
| Reaction Time | 2–6 hours | Longer times improve conversion but risk side reactions | Monitoring by TLC or HPLC advised |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation or moisture interference | Essential for sensitive intermediates |
Analytical Data Supporting Preparation
- NMR Spectroscopy confirms methyl group positions and ester formation.
- Mass Spectrometry verifies molecular weight consistent with ethyl 1,3,8-trimethyl substitution.
- IR Spectroscopy shows characteristic keto (C=O) stretches around 1700 cm⁻¹.
- Elemental Analysis matches calculated values for C, H, N, and O content.
- X-ray Crystallography (where available) confirms the fused bicyclic structure and substitution pattern.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Biological Activities
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate exhibits a range of biological activities which are summarized in the following table:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research : A study evaluated the compound's efficacy against breast cancer cell lines and found it to induce apoptosis effectively. The mechanism involved the disruption of mitochondrial function leading to cell death .
- Diabetes Management : In vitro studies demonstrated that derivatives of this compound improved insulin sensitivity and reduced blood glucose levels in diabetic models. This suggests a promising role in diabetes management .
- Antioxidant Studies : The compound was tested for its ability to scavenge free radicals and showed promising results comparable to standard antioxidants used in clinical settings .
Mechanism of Action
The mechanism of action of Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations :
- The ethyl carboxylate at position 5 confers moderate lipophilicity, contrasting with the polar carbohydrazide group in , which increases hydrogen-bonding capacity and melting points (e.g., 231°C for the carbohydrazide vs. inferred lower values for esters).
- Positional Isomerism : The 5-carboxylate (target) vs. 6-carboxylate affects molecular conformation. For example, substituent positioning in pyrido-pyrimidines influences dihedral angles and crystal packing, as seen in thiazolo[3,2-a]pyrimidine derivatives .
Pharmacological and Physicochemical Properties
- Bioactivity : While the target compound’s activity is unspecified, structurally related pyrido-pyrimidines exhibit antibacterial and pharmacological activity (e.g., arylpiperazinylalkyl derivatives ). The 8-methyl group in the target may modulate activity compared to 8-ethyl analogs .
- Solubility and Stability : The ethyl carboxylate group likely enhances lipophilicity compared to carbohydrazides, favoring blood-brain barrier penetration. However, trioxo groups may increase susceptibility to hydrolysis under acidic/basic conditions.
Biological Activity
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS No. 113306-28-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antitumor properties and mechanisms of action.
- Molecular Formula : C₁₃H₁₅N₃O₅
- Molecular Weight : 293.28 g/mol
- Boiling Point : Approximately 448.1 °C
- Density : 1.42 g/cm³ (predicted)
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values :
- Mechanism of Action :
- Cell Viability Reduction :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 23.2 | Induction of apoptosis and cell cycle arrest |
| Study B | HeLa | 49.9 | Apoptosis induction and necrosis |
| Study C | A549 | 40.0 | Cell cycle disruption |
Additional Biological Activities
Beyond its antitumor properties, this compound may exhibit other biological activities:
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties that could contribute to their overall cytotoxic effects.
- Neuroprotective Effects : Preliminary studies suggest that similar compounds within this class may offer neuroprotective benefits by modulating oxidative stress pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
